2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is an organic compound with the molecular formula C11H13N It is a derivative of cyclobutafindene, characterized by a fused cyclobutane and indene ring system with an amine group attached at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutene derivatives with indene in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce more saturated amine derivatives. Substitution reactions can lead to a variety of substituted amines with different functional groups.
Scientific Research Applications
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its amine functionality.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine exerts its effects depends on its specific application. In biological systems, the amine group can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5,6-Tetrahydro-1H-cyclobuta[f]indene: Lacks the amine group, making it less reactive in certain chemical reactions.
2,2,4a,7a-Tetramethyldecahydro-1H-cyclobuta[e]inden-5-ol: Contains additional methyl groups and a hydroxyl group, leading to different chemical properties and reactivity.
Uniqueness
2,4,5,6-Tetrahydro-1H-cyclobuta[f]inden-3-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and potential for various applications. Its fused ring system also contributes to its structural uniqueness and potential for use in the synthesis of complex organic molecules.
Properties
Molecular Formula |
C11H13N |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
tricyclo[6.3.0.03,6]undeca-1,3(6),7-trien-2-amine |
InChI |
InChI=1S/C11H13N/c12-11-9-3-1-2-7(9)6-8-4-5-10(8)11/h6H,1-5,12H2 |
InChI Key |
ALDYYUMPYDZGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(CC3)C(=C2C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.